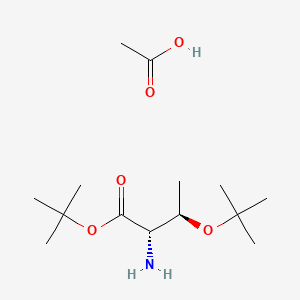

O-tert-Butyl-L-threonine tert-butyl ester acetate salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO3.C2H4O2/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;1-2(3)4/h8-9H,13H2,1-7H3;1H3,(H,3,4)/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAUVMFJRASONL-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC(C)(C)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974099 | |

| Record name | Acetic acid--tert-butyl O-tert-butylthreoninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5854-77-3 | |

| Record name | L-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5854-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O'-Di-tert-butyl-L-threonine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005854773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid--tert-butyl O-tert-butylthreoninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O'-di-tert-butyl-L-threonine acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to O-tert-Butyl-L-threonine tert-butyl ester acetate salt

Foreword: The Strategic Importance of Protected Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development and biochemical research, the precise chemical synthesis of peptides is a cornerstone technology. The ability to construct complex peptide sequences with high fidelity is paramount for creating novel therapeutics, research tools, and biomaterials. At the heart of this capability lies the strategic use of protected amino acids. These meticulously engineered building blocks prevent unwanted side reactions and allow for the controlled, sequential assembly of peptides. Among these, O-tert-Butyl-L-threonine tert-butyl ester acetate salt has emerged as a key reagent, particularly within the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound, from its fundamental properties and synthesis to its practical application and analytical characterization.

Compound Profile: this compound

This compound is a derivative of the essential amino acid L-threonine, where both the side-chain hydroxyl group and the C-terminal carboxyl group are protected by tert-butyl (tBu) groups.[1] The presence of the acetate salt enhances the compound's stability and handling characteristics.[1] It typically appears as a white to off-white crystalline solid and is soluble in organic solvents commonly used in peptide synthesis.[1][2]

| Property | Value |

| CAS Number | 5854-77-3[1] |

| Molecular Formula | C14H29NO5[2] |

| Molecular Weight | 291.38 g/mol [2] |

| IUPAC Name | acetic acid;tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate[1] |

| Appearance | White to off-white crystalline solid[1] |

| Solubility | Soluble in organic solvents[1] |

| Storage | 2°C - 8°C, in a well-closed container[3] |

The Rationale Behind the Protecting Groups: A Tale of Two Tert-Butyls and an Acetate Salt

The molecular architecture of this compound is a testament to the elegant strategies employed in modern peptide chemistry. Each component serves a distinct and critical purpose:

-

O-tert-Butyl (tBu) Group: The hydroxyl group of the threonine side chain is nucleophilic and can engage in undesirable side reactions during peptide synthesis, such as O-acylation. The tBu ether linkage provides robust protection against such reactions and is stable to the basic conditions used for the removal of the temporary Fmoc protecting group in SPPS.[4]

-

tert-Butyl (tBu) Ester: The C-terminal carboxyl group is protected as a tBu ester. This prevents the amino acid from self-polymerizing and allows for the controlled activation of the carboxyl group of the preceding amino acid in the growing peptide chain.[5]

-

Acetate Salt: The formation of the acetate salt of the free α-amino group improves the compound's crystallinity, making it easier to handle and weigh accurately. It also enhances the stability of the compound during storage.[1]

This strategic combination of protecting groups makes this threonine derivative an ideal building block for the synthesis of complex peptides where the threonine residue is required.

Synthesis and Purification: From L-Threonine to a High-Purity Building Block

The synthesis of this compound is typically achieved through a one-pot reaction where L-threonine is treated with an excess of isobutylene or tert-butanol in the presence of a strong acid catalyst.[2][6] This process leads to the simultaneous tert-butylation of both the hydroxyl and carboxyl groups.

Representative Laboratory Synthesis Protocol

This protocol is a synthesis of information from various patented and published methods and should be adapted and optimized for specific laboratory conditions.

Materials:

-

L-Threonine

-

1,4-Dioxane (anhydrous)

-

Solid superacid catalyst (e.g., sulfated zirconia) or concentrated sulfuric acid

-

Isobutylene gas or tert-butanol

-

Glacial acetic acid

-

Cyclohexane

-

Deionized water

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a gas inlet (if using isobutylene), add 1,4-dioxane and the acid catalyst.

-

Addition of L-Threonine: Slowly add L-threonine to the reaction mixture while stirring until it is completely dissolved.

-

Tert-Butylation:

-

Using Isobutylene: Cool the reaction mixture to approximately 15°C and bubble isobutylene gas through the solution. The reaction is typically continued for several hours until completion, which can be monitored by techniques like TLC or LC-MS.[6]

-

Using tert-Butanol: Add an excess of tert-butanol to the reaction mixture and heat under reflux for several hours.[1]

-

-

Work-up: After the reaction is complete, filter off the solid catalyst (if used). The crude product is then typically subjected to an aqueous work-up, which may involve washing with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification of the Free Base: The solvent is removed under reduced pressure to yield the crude O-tert-Butyl-L-threonine tert-butyl ester. This can be further purified by vacuum distillation.[5]

-

Acetate Salt Formation: The purified free base is dissolved in a suitable solvent like cyclohexane. Glacial acetic acid is then added dropwise with stirring.[6]

-

Crystallization: The this compound will crystallize out of the solution upon cooling. The crystals are then collected by filtration, washed with a cold solvent (e.g., cyclohexane), and dried under vacuum.[6]

Purification and Quality Control

The purity of the final product is crucial for its successful application in peptide synthesis. The following techniques are commonly employed for quality control:

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound and to detect any impurities. A typical method would involve a reversed-phase C18 column with a gradient of acetonitrile in water containing a small amount of trifluoroacetic acid (TFA).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the compound.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Workflow

This compound is primarily used in its Nα-Fmoc protected form, Fmoc-Thr(tBu)-OH, for incorporation into peptide sequences using automated SPPS. The following is a generalized workflow for a single coupling cycle.

Workflow for Fmoc-Thr(tBu)-OH Incorporation in Automated SPPS

Caption: General workflow for a single coupling cycle of Fmoc-Thr(tBu)-OH in SPPS.

Detailed Protocol for a Single Coupling Cycle

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-Thr(tBu)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

DMF (peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

Procedure (on an automated peptide synthesizer):

-

Fmoc Deprotection: The resin is treated with a 20% piperidine in DMF solution to remove the Fmoc group from the N-terminus of the growing peptide chain. This is typically a two-step process to ensure complete deprotection.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Activation and Coupling: In a separate vessel, Fmoc-Thr(tBu)-OH is pre-activated by dissolving it in DMF with a coupling reagent and a base. This activated amino acid solution is then transferred to the reaction vessel containing the resin. The coupling reaction is allowed to proceed for a specified time to ensure complete acylation of the free amine.

-

Washing: After the coupling reaction, the resin is again washed extensively with DMF to remove any unreacted reagents and by-products.

-

Continuation of Synthesis: The synthesizer then proceeds to the deprotection and coupling of the next amino acid in the sequence.

The Final Step: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups, including the tBu group on the threonine residue, must be removed. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).

The Role of Scavengers

The cleavage of the tBu group generates highly reactive tert-butyl cations. These cations can re-attach to nucleophilic residues in the peptide, such as tryptophan and tyrosine, leading to undesired side products. To prevent this, "scavengers" are added to the cleavage cocktail to trap these carbocations. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).[8]

Cleavage Cocktail and Protocol

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Preparation of Cleavage Cocktail: A common cleavage cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). The exact composition may be adjusted based on the peptide sequence.

-

Cleavage Reaction: The peptide-resin is treated with the cleavage cocktail for a period of 2-4 hours at room temperature.

-

Peptide Precipitation: After the cleavage is complete, the resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether.

-

Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and then dried. The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

The Significance of the Threonine Residue in Peptide Structure and Function

Threonine, with its hydroxyl-containing side chain, is a polar amino acid that can participate in hydrogen bonding. This property is crucial for the proper folding and stabilization of protein and peptide structures.[9] The hydroxyl group can also be a site for post-translational modifications, such as glycosylation and phosphorylation, which can significantly impact the biological activity of a peptide. The incorporation of O-tert-butylated threonine allows for the precise placement of this important residue within a synthetic peptide, enabling researchers to create molecules with specific structural and functional properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Inhalation: Avoid inhaling the dust. Work in a well-ventilated area or use a fume hood.

-

Skin and Eye Contact: The compound may cause skin and eye irritation.[1] In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion: A Versatile and Indispensable Tool in Peptide Chemistry

This compound, through its carefully designed protecting group strategy, stands as a testament to the sophistication of modern peptide synthesis. Its stability, ease of use in automated protocols, and the critical role of the threonine residue it carries make it an indispensable tool for researchers and drug developers. A thorough understanding of its properties, synthesis, and application, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and impactful peptide-based molecules.

References

- Google Patents.

-

AAPPTec. Handling and Storage of Peptides - FAQ. ([Link])

-

ResearchGate. Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH (7). ([Link])

-

Spiral. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ([Link])

-

Study.com. Threonine: Definition, Structure, Benefits, Sources and Uses. ([Link])

-

Study.com. Functions of Threonine. ([Link])

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. ([Link])

- Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts. ()

-

CEM. Application Note Peptide Cleavage and Protected Cleavage Procedures. ([Link])

-

The Royal Society of Chemistry. General methods. ([Link])

-

AAPPTec. Planning a Peptide Synthesis. ([Link])

- Google Patents. Method for preparing O-tert-butyl-L-threonine tert-butyl ester. ()

-

CoLab. Controlled aggregation properties of threonine modified by protecting groups to unusual self‐assembled structures. ([Link])

-

J&K Scientific LLC. This compound | 5854-77-3. ([Link])

-

PMC - NIH. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. ([Link])

-

Wikipedia. Threonine. ([Link])

Sources

- 1. Buy this compound | 5854-77-3 [smolecule.com]

- 2. O-tert-Butyl-L-threonine tert-butyl ester acetate [cymitquimica.com]

- 3. biosynth.com [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc-Thr(tBu)-OH [cem.com]

- 6. CN103483212B - Synthesis method for this compound - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

O-tert-Butyl-L-threonine tert-butyl ester acetate salt structure and properties

An In-depth Technical Guide to O-tert-Butyl-L-threonine tert-butyl ester acetate salt

Executive Summary

This compound (CAS 5854-77-3) is a pivotal, pre-protected amino acid derivative engineered for advanced applications in peptide synthesis. The strategic installation of two acid-labile tert-butyl (tBu) groups—one protecting the side-chain hydroxyl and the other protecting the C-terminal carboxyl group—prevents undesirable side reactions and facilitates controlled, sequential peptide chain elongation. This guide provides an in-depth analysis of the compound's structure, physicochemical properties, synthesis, and core application in modern Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent's function and utility.

Introduction: The Challenge of Threonine in Peptide Synthesis

Threonine, an essential amino acid, possesses a secondary hydroxyl group on its side chain.[1] During peptide synthesis, this nucleophilic group, along with the α-amino and carboxyl termini, must be managed to prevent unwanted reactions such as O-acylation during subsequent coupling steps.[2] The development of robust protecting group strategies is therefore fundamental to achieving high-fidelity synthesis of threonine-containing peptides.

This compound emerges as a superior solution, offering simultaneous protection of both the side-chain hydroxyl (as a tert-butyl ether) and the C-terminus (as a tert-butyl ester). The tert-butyl groups are characterized by their stability under a wide range of chemical conditions, yet they can be cleaved cleanly and efficiently under strong acidic conditions. This chemical property is the cornerstone of the modern Fmoc/tBu orthogonal protection strategy in SPPS.[3][4]

Physicochemical Properties and Structure

Chemical Structure

The molecule is the acetate salt of the doubly tert-butylated L-threonine. The stereochemistry of the natural L-threonine is preserved, corresponding to (2S, 3R).

Caption: Chemical structure of this compound.

Core Properties

All quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Reference(s) |

| CAS Number | 5854-77-3 | [5][6] |

| Molecular Formula | C₁₄H₂₉NO₅ (or C₁₂H₂₅NO₃ · C₂H₄O₂) | [5][7] |

| Molecular Weight | 291.38 g/mol | [5][7] |

| IUPAC Name | acetic acid;tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate | [8] |

| Appearance | White to off-white crystalline solid or powder | [7][9] |

| Melting Point | 59-61 °C | [5] |

| Optical Rotation [α]²⁰/D | -10±1° (c = 1% in methanol) | [5] |

| Solubility | Soluble in common organic solvents (e.g., Methanol, Dichloromethane, DMF) | [9] |

| Storage | 2°C - 8°C, keep container tightly closed | [6] |

Synthesis and Purification

Reaction Principle: Acid-Catalyzed Tert-butylation

The synthesis of O-tert-Butyl-L-threonine tert-butyl ester relies on the acid-catalyzed addition of a tert-butyl carbocation to both the carboxyl and hydroxyl groups of L-threonine.[10] The reaction is typically performed in a non-aqueous solvent like 1,4-dioxane using isobutylene as the tert-butyl source and a strong acid catalyst, such as sulfuric acid or a solid superacid.[6][7][10] The carbocation is generated in situ and readily attacks the nucleophilic oxygen atoms. The subsequent formation of the acetate salt enhances the product's stability and crystallinity, simplifying its isolation and handling.[9]

Caption: General workflow for the synthesis of the target compound.

Exemplary Synthesis Protocol

This protocol is a representative method adapted from established patent literature.[10][11] Note: All operations should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reactor Setup: To a dry, 1L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and gas inlet, add 1,4-dioxane (500 mL) and a solid acid catalyst (e.g., 26 g of a sulfated zirconia catalyst).

-

Addition of Threonine: Add L-threonine (90 g, 0.75 mol) to the reactor. Stir the mixture until the L-threonine is fully dissolved or well-suspended.

-

Initiation of Tert-butylation: Cool the reactor to 15°C. Begin bubbling isobutylene gas through the reaction mixture at a steady rate.

-

Reaction Monitoring: Maintain the temperature between 10°C and 25°C. The reaction is exothermic and may require active cooling.[10] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 24-60 hours).

-

Reaction Quench and Catalyst Removal: Once the reaction is complete, stop the isobutylene flow. Filter the mixture to remove the solid acid catalyst. Wash the catalyst with a small amount of 1,4-dioxane.

-

Work-up: Transfer the filtrate to a separatory funnel. Carefully neutralize the solution with an aqueous base (e.g., saturated sodium bicarbonate). Extract the aqueous phase with an organic solvent like ethyl acetate (3 x 200 mL). Combine the organic layers.

-

Salt Formation: To the combined organic layers, add glacial acetic acid (45 g, 0.75 mol) dropwise while stirring.

-

Crystallization and Isolation: Reduce the volume of the organic solvent under reduced pressure. Cool the concentrated solution to 0-5°C to induce crystallization. Collect the resulting white solid by filtration, wash with cold hexanes, and dry under vacuum.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary and most critical application of this compound is as a building block in SPPS, specifically within the Fmoc/tBu orthogonal protection scheme.[12]

The Principle of Orthogonal Protection

Orthogonal protection is a strategy that employs multiple classes of protecting groups that are removed by completely different chemical mechanisms.[2][13] In the dominant Fmoc/tBu strategy:

-

Nα-Amino Group: Protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. It is removed at each cycle of amino acid addition using a mild base, typically a solution of piperidine in DMF.[]

-

Side-Chain Groups: Protected by acid-labile groups, predominantly derived from tert-butyl alcohol (e.g., tert-butyl ether for Thr/Ser/Tyr, tert-butyl ester for Asp/Glu).[3]

This orthogonality is crucial: the repeated base treatments for Fmoc removal leave the acid-labile side-chain protecting groups completely intact. They are only removed at the very end of the synthesis, simultaneously with the cleavage of the peptide from the resin, using a strong acid cocktail, commonly based on trifluoroacetic acid (TFA).[4]

Caption: Orthogonal protection in an Fmoc-SPPS cycle incorporating a Thr(tBu) residue.

Protocol for a Standard Coupling Reaction

This protocol describes the incorporation of Fmoc-L-Thr(tBu)-OH, the N-Fmoc protected version of the title compound's core structure, into a growing peptide chain on a solid support.

-

Resin Preparation: Start with a resin-bound peptide that has undergone Fmoc deprotection, resulting in a free N-terminal amine. Wash the resin thoroughly with DMF (3x).

-

Activation Solution: In a separate vessel, dissolve Fmoc-L-Thr(tBu)-OH (3 equivalents relative to resin loading), a coupling agent like HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Activation: Add a non-nucleophilic base, typically diisopropylethylamine (DIEA) (6 eq.), to the activation solution. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine. A negative result (yellow beads) indicates a successful coupling.

-

Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents. The resin is now ready for the next Fmoc deprotection step.

Analytical Characterization

Quality control of this compound is essential. While specific spectra should be obtained for each batch, the expected analytical signatures are described below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a large singlet around δ 1.9 ppm corresponding to the acetate methyl protons. Two distinct singlets, each integrating to 9 protons, will be present for the two non-equivalent tert-butyl groups (one on the ester, one on the ether). The characteristic threonine backbone protons (Cα-H, Cβ-H, and Cγ-CH₃) will appear as coupled multiplets in the aliphatic region. The amine protons may be broad or exchangeable.

-

¹³C NMR: The spectrum will show distinct signals for the two tert-butyl groups (quaternary and methyl carbons). The carbonyl carbon of the ester and the carbons of the threonine backbone will be present in their expected regions. The acetate will show signals for its methyl and carboxyl carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₁₂H₂₅NO₃.

-

Purity (HPLC): Purity is determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), typically using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Purity should typically be ≥98%.[5]

Safety and Handling

-

Hazards: The compound may cause skin, eye, and respiratory tract irritation.[9]

-

Precautions: Standard laboratory precautions should be observed. Use in a well-ventilated area. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

-

Storage: Store in a cool, dry place, typically refrigerated at 2°C - 8°C.[6] Keep the container tightly sealed to prevent moisture absorption.

Conclusion

This compound is a highly specialized and enabling reagent for peptide chemistry. Its design directly addresses the synthetic challenges posed by the threonine residue by providing robust, acid-labile protection for both reactive functional groups. A thorough understanding of its properties and the principles of orthogonal protection allows researchers to leverage this building block for the successful and high-fidelity synthesis of complex peptides, which are crucial for advancements in biochemistry, pharmacology, and drug discovery.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

SpectraBase. (n.d.). L-Threonine, o-tert.-butyl-N,N-di(N-butyl )-, methyl ester - Optional[13C NMR]. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for this compound.

- Google Patents. (n.d.). Method for preparing O-tert-butyl-L-threonine tert-butyl ester.

-

ResearchGate. (n.d.). Novel Reversible Inactivation of Cytochrome P450 2E1 T303A by tert-Butyl Acetylene. Retrieved from [Link]

-

Suzhou Health Chemicals Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Ingredients Network. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Threonine. Retrieved from [Link]

Sources

- 1. Threonine - Wikipedia [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. O-叔丁基-L-苏氨酸叔丁酯 乙酸盐 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. biosynth.com [biosynth.com]

- 7. O-tert-Butyl-L-threonine tert-butyl ester acetate [cymitquimica.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Buy this compound | 5854-77-3 [smolecule.com]

- 10. CN103483212B - Synthesis method for this compound - Google Patents [patents.google.com]

- 11. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

- 13. peptide.com [peptide.com]

An In-depth Technical Guide to the Role of O-tert-Butyl-L-threonine tert-butyl ester in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threonine, an essential amino acid characterized by its secondary hydroxyl group, is a fundamental component of numerous biologically active peptides. The strategic protection of its reactive side chain is paramount for the successful synthesis of complex peptides. This technical guide provides a comprehensive examination of O-tert-Butyl-L-threonine tert-butyl ester, a key derivative, and its more direct precursor in solid-phase peptide synthesis (SPPS), N-α-9-fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH). We will delve into the rationale behind the use of the tert-butyl protecting group, its impact on synthesis strategies, and detailed protocols for its application and subsequent removal. This guide is intended to serve as a vital resource for professionals in peptide chemistry, offering both foundational knowledge and practical insights to optimize synthetic outcomes.

Introduction: The Imperative for Threonine Side-Chain Protection

The synthesis of peptides is a meticulous process of sequentially coupling amino acids to form a polypeptide chain.[1] Amino acids possess multiple reactive sites, including the α-amino group, the carboxyl group, and, in many cases, a functional side chain.[1][2] To ensure the precise formation of the desired peptide bond and prevent unwanted side reactions, these reactive sites must be temporarily masked with protecting groups.[1]

Threonine's hydroxyl (-OH) side chain is particularly susceptible to undesirable reactions, such as O-acylation, during peptide synthesis.[3][4] This can lead to the formation of impurities and a significant reduction in the yield of the target peptide.[3] The choice of an appropriate protecting group for the threonine side chain is therefore a critical decision that influences coupling efficiency, deprotection kinetics, and the overall purity of the final product.[3]

The tert-butyl (tBu) ether has emerged as an industry-standard protecting group for the threonine side chain, particularly within the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.[3][5] This guide will focus on the application of O-tert-Butyl-L-threonine derivatives, which are instrumental in leveraging the benefits of this protective strategy.

O-tert-Butyl-L-threonine tert-butyl ester: A Foundational Building Block

O-tert-Butyl-L-threonine tert-butyl ester is a derivative where both the side-chain hydroxyl group and the C-terminal carboxyl group are protected by tert-butyl groups.[6][7] While not directly used in the iterative coupling steps of Fmoc-SPPS, it serves as a crucial precursor for the synthesis of the more commonly employed N-terminally protected derivatives, such as Fmoc-Thr(tBu)-OH.[8]

Physicochemical Properties

A summary of the key physicochemical properties of O-tert-Butyl-L-threonine tert-butyl ester is presented in the table below.

| Property | Value | References |

| CAS Number | 5854-78-4 | [6][7][9] |

| Molecular Formula | C12H25NO3 | [6][7][9] |

| Molecular Weight | 231.34 g/mol | [6][7][9] |

| Appearance | Light yellowish liquid | [6] |

| Purity | ≥ 99% (GC) | [6] |

| Storage | 0-8 °C | [6] |

Synthesis

The synthesis of O-tert-Butyl-L-threonine tert-butyl ester typically involves the reaction of L-threonine with an excess of isobutylene in the presence of a strong acid catalyst.[8] A patented method describes a one-pot reaction where isobutene gas is passed through a mixture of L-threonine, a solid superacid catalyst, and a solvent like 1,4-dioxane.[8] This process facilitates the simultaneous tert-butylation of both the hydroxyl and carboxyl groups.[8]

Alternatively, a method using tert-butyl alcohol or tert-butyl methyl ether as the butylated reagent with a ZSM-5 supported silicotungstic acid catalyst has been developed for industrial-scale production, achieving high yields and purity.[10]

The Workhorse of Fmoc-SPPS: Fmoc-Thr(tBu)-OH

The most direct and widely used derivative in solid-phase peptide synthesis is N-α-9-fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine, or Fmoc-Thr(tBu)-OH .[11] This compound incorporates the acid-labile tert-butyl ether for side-chain protection and the base-labile Fmoc group for N-terminal protection, a cornerstone of the orthogonal protection strategy in modern peptide synthesis.[11]

The Principle of Orthogonal Protection

The success of SPPS hinges on the concept of orthogonal protecting groups. This strategy employs protecting groups for the N-terminus and side chains that can be removed under different chemical conditions.[12] In the Fmoc/tBu strategy, the Fmoc group is removed at each cycle of amino acid addition using a mild base, typically piperidine, while the tBu and other acid-labile side-chain protecting groups remain intact.[3][11] These acid-labile groups are then removed simultaneously at the end of the synthesis during the final cleavage from the solid support, usually with a strong acid like trifluoroacetic acid (TFA).[3][11]

Physicochemical Properties of Fmoc-Thr(tBu)-OH

| Property | Value | References |

| CAS Number | 71989-35-0 | [11] |

| Molecular Formula | C23H27NO5 | [11] |

| Molecular Weight | 397.46 g/mol | [11] |

| Appearance | White to off-white crystalline powder | [11] |

| Melting Point | 125 - 135 °C | [11] |

| Purity | ≥99% (typically by HPLC) | [11] |

| Storage | 2–8 °C in a sealed container | [11] |

Experimental Protocols: Incorporating Thr(tBu) into Peptides

The following sections provide a detailed, step-by-step methodology for the use of Fmoc-Thr(tBu)-OH in a standard solid-phase peptide synthesis workflow.

Workflow Overview

The general workflow for incorporating a Thr(tBu) residue into a growing peptide chain on a solid support is depicted below.

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Detailed Protocol: Coupling of Fmoc-Thr(tBu)-OH

This protocol outlines a standard procedure for coupling Fmoc-Thr(tBu)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-Thr(tBu)-OH

-

Peptide-resin with a free amine

-

N,N-Dimethylformamide (DMF)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-6 times) to remove residual piperidine and by-products.

-

Activation of Fmoc-Thr(tBu)-OH:

-

In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid).

-

Add a base, such as DIPEA (2 equivalents relative to the amino acid), to the solution.[11]

-

Allow the activation to proceed for a few minutes at room temperature.[11]

-

-

Coupling Reaction:

-

Washing: After the coupling period, drain the reaction solution and wash the peptide-resin extensively with DMF (5-6 times) to remove any unreacted reagents.[11]

-

Monitoring (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.

Final Cleavage and Deprotection of the tert-Butyl Group

Once the entire peptide sequence is assembled, the final step involves cleaving the peptide from the solid support and removing all side-chain protecting groups, including the tert-butyl group from the threonine residue.[11]

Caption: Workflow for the final cleavage and deprotection step.

Procedure:

-

Resin Preparation: Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers.[11] A typical cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[3] Scavengers are crucial to "trap" the reactive tert-butyl cations generated during deprotection, which can otherwise lead to unwanted side reactions with sensitive residues like tryptophan or methionine.[13]

-

Cleavage Reaction: Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[3]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[3]

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.[3]

Causality and Field-Proven Insights

Why the tert-Butyl Group?

The choice of the tert-butyl group for protecting the hydroxyl function of threonine is deliberate and offers several advantages:

-

Acid Lability: The tert-butyl ether is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like TFA.[3] This orthogonality is fundamental to the Fmoc/tBu strategy.

-

Steric Hindrance: The bulky nature of the tert-butyl group effectively prevents the nucleophilic hydroxyl group from participating in side reactions.

-

Commercial Availability and Cost-Effectiveness: Fmoc-Thr(tBu)-OH is a widely available and relatively cost-effective reagent, making it a practical choice for routine peptide synthesis.[3]

Challenges and Considerations

While robust, the use of Fmoc-Thr(tBu)-OH is not without its challenges:

-

Aggregation: In the synthesis of "difficult" or hydrophobic sequences, the presence of bulky tert-butyl groups can sometimes contribute to peptide aggregation on the solid support, hindering subsequent coupling reactions.[3][14][15]

-

Incomplete Deprotection: In some cases, particularly with sterically hindered sequences, the complete removal of the tert-butyl group can be challenging and may require extended reaction times or elevated temperatures during the final cleavage step.[13]

-

Acid-Sensitive Residues: The harsh acidic conditions required for tBu deprotection can potentially damage sensitive amino acid residues in the peptide sequence. The careful selection and use of scavengers are essential to mitigate these side reactions.[13]

Alternative Protecting Groups

For specific applications, alternative protecting groups for the threonine side chain may be considered. The trityl (Trt) group, for instance, is significantly more acid-labile than the tBu group and can be removed under milder acidic conditions.[3] This can be advantageous when synthesizing peptides containing particularly acid-sensitive moieties.[3]

Applications in Drug Development

Protected amino acids like O-tert-Butyl-L-threonine derivatives are indispensable in the field of drug development.[16][] The ability to synthesize complex peptides with high purity and yield is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Creating a wide range of peptide analogs to investigate how specific amino acid changes affect biological activity.

-

Development of Peptide-Based Therapeutics: Many modern drugs are peptides or peptidomimetics. The synthesis of these complex molecules relies heavily on the principles of protecting group chemistry.

-

Synthesis of Glycopeptides: The tert-butyl protection of threonine has been instrumental in the synthesis of complex glycopeptides, such as fragments of P-selectin glycoprotein ligand-1 (PSGL-1), which are important in cell adhesion and inflammation.[8]

Conclusion

O-tert-Butyl-L-threonine tert-butyl ester and its N-Fmoc protected counterpart, Fmoc-Thr(tBu)-OH, are foundational reagents in modern peptide chemistry. The strategic use of the tert-butyl protecting group for the threonine side chain, within the framework of an orthogonal Fmoc/tBu protection strategy, enables the controlled and efficient synthesis of a vast array of complex peptides. A thorough understanding of the principles behind this strategy, coupled with optimized experimental protocols, empowers researchers, scientists, and drug development professionals to successfully synthesize peptides for a wide range of research and therapeutic applications.

References

- An In-depth Technical Guide to Cbz-O-tert-butyl-L-threonine tert-butyl ester and its Application in Peptide Synthesis - Benchchem. (URL: )

- A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis - Benchchem. (URL: )

- Amino Acid Deriv

- A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis - Benchchem. (URL: )

- O-tert-Butyl-L-threonine-tert-butyl ester - Chem-Impex. (URL: )

- O-tert-Butyl-L-threonine tert-Butyl Ester 96.0+%, TCI America™ | Fisher Scientific. (URL: )

- O-tert-Butyl-L-threonine tert-Butyl Ester, 5G - B3340-5G - Lab Pro. (URL: )

- Technical Support Center: Optimizing Deprotection of the Tert-butyl Group

- Exploring the Role of Amino Acid APIs in Drug Development and Formul

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: )

- Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. (URL: )

- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (URL: )

-

Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry | Organic Process Research & Development - ACS Publications. (URL: [Link])

-

Protecting Groups in Peptide Synthesis | Springer Nature Experiments. (URL: [Link])

-

Solid-phase peptide synthesis introduction-Technical Articals-News. (URL: [Link])

- CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google P

Sources

- 1. Protected Amino Acids - Creative Peptides [creative-peptides.com]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. peptide.com [peptide.com]

- 6. chemimpex.com [chemimpex.com]

- 7. O-tert-Butyl-L-threonine tert-Butyl Ester 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. labproinc.com [labproinc.com]

- 10. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. blog.mblintl.com [blog.mblintl.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

An In-depth Technical Guide to O-tert-Butyl-L-threonine tert-butyl ester acetate salt: A Cornerstone in Modern Peptide Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the properties, synthesis, and application of O-tert-Butyl-L-threonine tert-butyl ester acetate salt. This critical reagent is a cornerstone in the art of peptide synthesis, enabling the creation of complex biomolecules that drive therapeutic innovation.

Core Molecular Attributes and Physicochemical Properties

This compound is a synthetically modified derivative of the essential amino acid L-threonine.[1] Its structure is engineered with two tert-butyl protecting groups, which are pivotal to its function in peptide chemistry.[1] This strategic protection prevents unwanted side reactions at the hydroxyl and carboxyl groups during the stepwise assembly of a peptide chain.[1][2] The acetate salt form of the compound often enhances its stability and solubility, making it a more user-friendly reagent in the laboratory.[1]

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Weight | 291.38 g/mol | [1][3][4] |

| Molecular Formula | C₁₄H₂₉NO₅ (or C₁₂H₂₅NO₃·C₂H₄O₂) | [1][3][4][5][6] |

| CAS Number | 5854-77-3 | [1][4][5] |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Melting Point | 59-61 °C | |

| Solubility | Soluble in organic solvents | [1] |

| Optical Activity | [α]20/D −10±1°, c = 1% in methanol |

The Synthetic Rationale: Crafting a Protected Building Block

The synthesis of this compound is a testament to the precision required in chemical synthesis. The primary goal is the simultaneous protection of both the carboxyl and hydroxyl functional groups of L-threonine.

A common and effective method involves the reaction of L-threonine with an excess of isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or a solid superacid.[2][7] This reaction is typically carried out in a suitable organic solvent like 1,4-dioxane.[2][7][8] The isobutylene acts as the source of the tert-butyl groups, which, under acidic conditions, will form a stable carbocation that readily reacts with the nucleophilic carboxyl and hydroxyl groups of the threonine. The subsequent introduction of acetic acid allows for the formation of the acetate salt, which can then be isolated as a solid.[1][7][8]

The choice of a superacid catalyst and a less corrosive solvent like dioxane simplifies the process and improves yields.[4] This one-pot reaction is an elegant solution to creating a di-protected amino acid that is ready for use in peptide synthesis.[2]

Application in Peptide Synthesis: A Self-Validating System

The primary and most critical application of this compound is as a protected amino acid building block in both solution-phase and solid-phase peptide synthesis (SPPS).[1][9] Threonine's secondary hydroxyl group is particularly susceptible to undesirable side reactions, such as O-acylation, during peptide coupling steps. The tert-butyl ether protection of this group provides robust and reliable prevention of such events.[2]

The tert-butyl ester protecting the C-terminus is also a key feature. In SPPS, the amino acid is typically activated and coupled to a resin-bound peptide chain. The tert-butyl ester remains intact throughout the synthesis and is conveniently removed during the final cleavage of the peptide from the resin, which is typically accomplished with strong acids like trifluoroacetic acid (TFA).[10]

Below is a conceptual workflow illustrating the role of a protected threonine derivative in a standard Fmoc-based solid-phase peptide synthesis protocol.

Caption: A simplified workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: A General Coupling Step in SPPS

The following is a generalized protocol for the incorporation of a protected threonine residue into a growing peptide chain on a solid support.

-

Resin Swelling: The peptide-resin is swelled in a suitable solvent, such as dimethylformamide (DMF), for 30 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF for 10-20 minutes.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and cleaved Fmoc group.

-

Coupling: A solution of the protected amino acid (e.g., Fmoc-Thr(tBu)-OH), an activating agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF is added to the resin. The reaction is allowed to proceed for 1-2 hours with gentle agitation.

-

Washing: The resin is washed with DMF to remove any unreacted reagents.

-

Confirmation of Coupling: A small sample of the resin can be tested (e.g., with a ninhydrin test) to confirm the completion of the coupling reaction.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Handling, Storage, and Safety Considerations

As with any chemical reagent, proper handling and storage are paramount to ensure the integrity of the compound and the safety of the user.

-

Storage: this compound should be stored in a well-closed container in a cool, dry, and well-ventilated place.[6][11] Recommended storage temperatures are typically between 2°C and 8°C.[6]

-

Handling: Use personal protective equipment, including safety glasses and gloves, when handling this compound.[12][13] Avoid inhalation of dust and contact with skin and eyes, as it may cause irritation.[1] If dust is generated, ensure adequate ventilation.[12]

-

Safety: While not classified as a hazardous substance, it is good laboratory practice to treat all chemicals with care.[12] In case of skin or eye contact, rinse thoroughly with water.[11]

Conclusion

This compound is a meticulously designed and indispensable tool in the field of peptide chemistry. Its dual protecting groups offer a robust and reliable strategy for the incorporation of threonine into complex peptide sequences, thereby enabling the synthesis of novel therapeutics and research tools. A thorough understanding of its properties, synthesis, and proper handling is essential for any scientist working in drug discovery and development.

References

-

Suzhou Health Chemicals Co., Ltd. This compound. [Link]

- Google Patents.

- Google Patents. Method for preparing O-tert-butyl-L-threonine tert-butyl ester.

-

ChemCentral.com. TERT BUTYL ACETATE. [Link]

-

AAPPTec. Safety Data Sheet. [Link]

-

J&K Scientific LLC. This compound | 5854-77-3. [Link]

-

Fisher Scientific. O-tert-Butyl-L-threonine tert-Butyl Ester 96.0+%, TCI America™. [Link]

-

PubChem. tert-Butyl acetate. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

- 1. Buy this compound | 5854-77-3 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5854-77-3 | MFCD00145051 | this compound [aaronchem.com]

- 4. O-tert-Butyl-L-threonine tert-butyl ester acetate [cymitquimica.com]

- 5. 5854-77-3|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 6. biosynth.com [biosynth.com]

- 7. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]

- 8. CN103483212B - Synthesis method for this compound - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. peptide.com [peptide.com]

- 11. chemcentral.com [chemcentral.com]

- 12. peptide.com [peptide.com]

- 13. O-tert-Butyl-L-threonine tert-Butyl Ester | 5854-78-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Strategic Use of Acetate Salt Forms in Amino Acid Derivatives

Introduction: Beyond the Zwitterion

Amino acids and their derivatives are the foundational building blocks of peptides, proteins, and numerous active pharmaceutical ingredients (APIs). In their solid state and at physiological pH, they exist predominantly as zwitterions—molecules with both a positive and a negative charge, rendering them electrically neutral overall.[1] While this state is fundamental to their biological function, it often presents significant challenges in synthetic chemistry, purification, and pharmaceutical formulation. Issues such as poor solubility in organic solvents, low stability, and difficult handling are common hurdles.

The strategic conversion of an amino acid derivative into a salt form is a cornerstone technique to overcome these limitations. This guide provides an in-depth exploration of a particularly vital and widely utilized salt form: the acetate salt. We will delve into the core physicochemical principles that make acetate a preferred counter-ion and examine its critical roles from the synthesis bench to clinical application, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its purpose and practical utility.

Part 1: The Physicochemical Rationale for Acetate Salt Formation

The selection of a counter-ion is a critical decision in chemical and pharmaceutical development, as it can profoundly influence the properties of the target molecule.[2][3] Acetate (CH₃COO⁻) has emerged as a frequent choice for basic amino acid derivatives due to a confluence of favorable chemical and physical characteristics.

The Fundamental Chemistry of Counter-Ions

Amino acid derivatives containing a free amino group (e.g., the N-terminus or the side chains of lysine, arginine, histidine) are basic. To form a stable, isolatable solid, this basic group is protonated by an acid, creating a positively charged ammonium species (R-NH₃⁺). The conjugate base of the acid then acts as the negatively charged counter-ion.

The "pKa rule" is a guiding principle in salt formation. For a stable salt to form, the pKa of the protonated base (the amino acid derivative) should be at least two to three units higher than the pKa of the counter-ion's conjugate acid.[2] Acetic acid has a pKa of approximately 4.76, while the α-amino groups of amino acids have pKa values typically in the range of 9-10. This large difference ensures a stable ionic bond, preventing the salt from readily dissociating back into its free base form under neutral conditions.[2][4]

Impact on Solubility and Dissolution Rate

One of the most significant advantages of converting an amino acid derivative to its acetate salt is the dramatic improvement in aqueous solubility.[5][6][] The zwitterionic or free base form often has limited solubility due to strong intermolecular forces in its crystal lattice. The introduction of the acetate counter-ion disrupts this crystal lattice and introduces a highly polar, ionizable group that readily interacts with water molecules, facilitating dissolution.[8]

This enhanced solubility is not merely a convenience; it is a critical factor in several applications:

-

Reaction Homogeneity: In solution-phase synthesis, improved solubility ensures that reactants are fully solvated, leading to more efficient and predictable reaction kinetics.

-

Purification: During purification by techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), adequate aqueous solubility is essential for loading the sample onto the column and achieving effective separation.[9][10]

-

Bioavailability: For drug development, the dissolution rate of an API is often the rate-limiting step for absorption. An acetate salt can significantly enhance this rate, thereby improving the potential bioavailability of the drug.[][11]

Table 1: Comparative Solubility of Amino Acid Forms (Illustrative)

| Amino Acid Derivative | Form | Aqueous Solubility (g/L) at 25°C | Rationale for Difference |

|---|---|---|---|

| L-Lysine | Zwitterion | ~20 | Limited by strong intermolecular zwitterionic interactions in the crystal lattice. |

| L-Lysine Acetate | Acetate Salt | >600 | The ionic nature of the salt readily interacts with polar water molecules, disrupting the crystal lattice. |

| Hydrophobic Peptide | Free Base | <0.1 | Dominated by nonpolar side chains, leading to poor interaction with water. |

| Hydrophobic Peptide | Acetate Salt | >10 | The salt form introduces ionic character, significantly boosting aqueous solubility.[12] |

Note: Values are illustrative and can vary based on specific derivatives and conditions.

Influence on Stability, Handling, and Physical Form

Beyond solubility, the acetate salt form imparts several other desirable physical properties:

-

Crystallinity: Many amino acid derivatives, especially protected ones, exist as oils or amorphous solids that are difficult to handle, purify, and weigh accurately. Converting them to a salt often induces crystallization, yielding a stable, free-flowing solid.[13]

-

Stability: Salt formation can protect labile functional groups. For instance, esters of amino acids are prone to oligomerization; converting them to a salt of a strong acid (or a moderately strong one like acetic acid) prevents this side reaction and improves shelf-life.[13]

-

Lyophilization & Cake Quality: In peptide manufacturing, the final product is often isolated by lyophilization (freeze-drying). Acetate salts typically yield a better, more solid "lyophilizate cake" compared to the fluffy, difficult-to-handle solids that can result from other counter-ions like trifluoroacetate (TFA).[14]

Part 2: Applications in Synthetic and Purification Workflows

The choice of acetate as a counter-ion is a strategic decision that directly impacts the efficiency and success of synthetic and purification processes, particularly in peptide chemistry.

The Preferred Counter-Ion in Peptide Development

During Solid-Phase Peptide Synthesis (SPPS), especially using the Fmoc strategy, peptides are cleaved from the resin and purified using systems that contain trifluoroacetic acid (TFA).[15] This results in the peptide being isolated as a TFA salt. While effective for purification, TFA is a strong acid and its presence can be problematic for several reasons:

-

Toxicity: Residual TFA is toxic and undesirable in peptides intended for preclinical and clinical studies.[9][15]

-

Biological Interference: Even at low concentrations, TFA can interfere with biological assays, sometimes inhibiting cell growth or altering protein function.[15]

-

Stability Issues: TFA salts can negatively impact the long-term stability and biological activity of some peptides.[16]

For these reasons, a counter-ion exchange step is a standard procedure in peptide drug development to replace the TFA with a more pharmaceutically acceptable counter-ion, with acetate being the most common choice.[14][17] Starting with an acetate salt form early in development can avoid the need for this change later, saving time and resources.[14]

Workflow: From TFA Salt to Acetate Salt

The conversion from a TFA salt to an acetate salt is a critical downstream processing step. This is typically achieved through ion exchange chromatography or multiple lyophilization cycles with an acetate-containing buffer.

This protocol outlines a self-validating system for converting a peptide TFA salt to its acetate form using the same chromatographic system employed for purification.

Objective: To replace >99% of trifluoroacetate counter-ions with acetate ions for a purified peptide.

Methodology:

-

Column Preparation: Equilibrate a suitable C18 Reverse-Phase HPLC column with an aqueous solution of 0.1 M acetic acid. The volume of equilibration buffer should be at least 10 column volumes to ensure all residual TFA from previous runs is removed.

-

Sample Dissolution: Dissolve the lyophilized peptide TFA salt in a minimal amount of the 0.1 M acetic acid solution.

-

Loading: Load the dissolved peptide onto the equilibrated HPLC column.

-

Washing (Ion Exchange): Wash the column extensively with the 0.1 M acetic acid buffer (e.g., 20-30 column volumes). During this step, the peptide remains bound to the stationary phase due to its hydrophobicity, while the mobile phase continuously flows past. The high concentration of acetate ions in the mobile phase displaces the bound trifluoroacetate ions, which are washed away.[9]

-

Elution: Elute the peptide from the column using a gradient of increasing acetonitrile concentration in the 0.1 M acetic acid buffer.

-

Fraction Collection & Analysis: Collect the fractions containing the purified peptide. Confirm purity using an analytical HPLC method.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a dry, white powder—the acetate salt.

-

Validation (Self-Validation Step): The success of the exchange can be validated using ion chromatography to quantify the residual TFA content, which should typically be below 0.1%.

Caption: Workflow for converting a peptide TFA salt to the desired acetate salt.

Part 3: Significance in Pharmaceutical Development

In the journey of a molecule from a laboratory curiosity to a therapeutic agent, salt form selection is a pivotal step.[2] The choice can significantly impact the drug's performance, manufacturability, and ultimately, its clinical success.

Acetate in the Context of API Salt Selection

Acetate is recognized as a pharmaceutically acceptable counter-ion by regulatory agencies worldwide. Its prevalence in approved drug products is a testament to its favorable safety profile and versatile properties.[17] When developing an amino acid-based API, acetate is often a primary candidate for salt screening studies due to its ability to favorably modify key properties.[3][11]

The core objective of salt selection is to optimize the physicochemical properties of the API to make it suitable for a specific dosage form and route of administration.[2][3] Acetate's ability to enhance solubility, improve stability, and provide good solid-state properties makes it a powerful tool in the formulator's arsenal.[11]

The Link Between Acetate Salt Form and Bioavailability

For orally administered drugs, bioavailability is highly dependent on the drug's ability to dissolve in the gastrointestinal fluid before it can be absorbed. For poorly soluble compounds, this dissolution step is often the bottleneck. By forming an acetate salt, the dissolution rate can be substantially increased. This, in turn, can lead to a higher concentration of the drug in solution at the site of absorption, potentially resulting in improved overall bioavailability.

Caption: How acetate salt formation can lead to improved drug bioavailability.

Conclusion

The use of the acetate salt form for amino acid derivatives is far more than a matter of convenience; it is a strategic scientific choice rooted in fundamental principles of physical and organic chemistry. From enhancing solubility and stability for synthetic manipulations to providing a pharmaceutically acceptable and high-performing solid form for drug products, acetate serves a multifaceted and critical role. Its ability to improve handling characteristics, facilitate purification, and potentially enhance bioavailability makes it an indispensable tool for researchers, chemists, and formulation scientists. A thorough understanding of the "why" and "how" behind the use of acetate salts empowers professionals to make informed decisions, accelerating the journey of discovery and development from the lab to the clinic.

References

-

AmbioPharm. (n.d.). Which salt form should I choose for my peptide? AmbioPharm. Retrieved from [Link][14]

-

Sikora, K., et al. (2020). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Biomolecules, 10(12), 1567. Retrieved from [Link][16]

-

Google Patents. (n.d.). A counterion exchange process for peptides. (EP1709065B1). Retrieved from [17]

-

LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. Retrieved from [Link][9]

-

AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. Retrieved from [Link][10]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. Retrieved from [Link][2]

-

Paulekuhn, G. S., et al. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 50(26), 6665–6672. Retrieved from [Link][11]

-

Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. Retrieved from [Link][3]

-

Stahl, P. H. (2006). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Development and Technology, 11(4), 437-446. Retrieved from [Link][4]

-

LibreTexts Chemistry. (2024, October 16). Properties of Amino Acids. Retrieved from [Link][1]

-

Oakwood Labs. (n.d.). The Role of Amino Acids in Pharmaceuticals. Oakwood Labs. Retrieved from [Link][][18]

-

Chen, H., et al. (2019). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 9(4), 2110-2119. Retrieved from [Link][5][6]

-

YouTube. (2020, August 19). Physico-Chemical Properties of Amino acids. Retrieved from [Link][8]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmtech.com [pharmtech.com]

- 5. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. lifetein.com [lifetein.com]

- 10. peptide.com [peptide.com]

- 11. datapdf.com [datapdf.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bachem.com [bachem.com]

- 14. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 15. genscript.com.cn [genscript.com.cn]

- 16. mdpi.com [mdpi.com]

- 17. EP1709065B1 - A counterion exchange process for peptides - Google Patents [patents.google.com]

- 18. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]

A Technical Guide to the Core Principles of Protected Amino Acids in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise science of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-fidelity products. This guide provides an in-depth exploration of the core principles governing the use of protected amino acids. We will delve into the causality behind experimental choices, focusing on the chemical logic that underpins the selection and application of these critical molecular tools. From the foundational concept of orthogonality to detailed protocols for the two dominant chemistries, Fmoc/tBu and Boc/Bzl, this paper serves as a technical resource for professionals navigating the complexities of peptide synthesis.

The Imperative for Protection in Peptide Synthesis

The synthesis of a peptide is a systematic process of forming amide bonds between amino acids in a predefined sequence.[1][2] Amino acids, by their very nature, are bifunctional, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group.[1] Left unprotected, a mixture of amino acids would react indiscriminately, leading to a complex and inseparable mixture of polymers.[3] To direct the reaction and ensure the formation of the desired peptide sequence, it is essential to temporarily mask the reactive functionalities that are not intended to participate in the amide bond formation at each step.[3][4][5] This is the foundational role of protecting groups .

A successful peptide synthesis hinges on a carefully orchestrated protection strategy. This involves:

-

Temporary protection of the α-amino group of the incoming amino acid. This group must be removed after each coupling step to allow for the addition of the next amino acid in the sequence.[1][4]

-

"Permanent" protection of reactive side chains . These protecting groups must remain stable throughout the entire chain assembly process and are only removed at the final stage of synthesis.[1][4]

The judicious selection of these protecting groups is governed by the principle of orthogonality .[6]

The Principle of Orthogonality: A Cornerstone of Modern Synthesis

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be selectively removed under distinct chemical conditions.[6][7] This allows for the deprotection of one type of functional group without affecting the others.[7][8] A truly orthogonal system provides the chemist with precise control over the synthetic process, minimizing side reactions and maximizing the yield of the target peptide.[6][8]

The two most widely adopted orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl chemistries.[8][9][10]

The Dominant Chemistries: A Comparative Analysis

Fmoc/tBu Strategy: The Modern Workhorse

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most prevalent approach in modern peptide synthesis, particularly for research applications and automated synthesis.[1][][12]

-

Nα-Protection: The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][13] This deprotection is mild, which is a significant advantage in preventing damage to the growing peptide chain.[]

-

Side-Chain Protection: Side chains are protected with acid-labile groups, predominantly based on the tert-butyl cation (e.g., tBu, Boc, Trt).[6][]

-

Final Cleavage: The final step involves the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups using a strong acid, most commonly trifluoroacetic acid (TFA).[12][15]

Advantages of the Fmoc/tBu Strategy:

-

Mild Nα-deprotection conditions: Minimizes side reactions and preserves the integrity of acid-sensitive residues.[][]

-

Orthogonality: The base-labile Fmoc group and acid-labile side-chain protecting groups offer a truly orthogonal system.[6][]

-

Automation-friendly: The mild reaction conditions and compatibility with a wide range of reagents make it well-suited for automated peptide synthesizers.[1][]

Boc/Bzl Strategy: The Classic Approach

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy was the pioneering method for SPPS.[9]

-

Nα-Protection: The Boc group is acid-labile and is removed with a moderately strong acid, such as TFA.[9][13]

-

Side-Chain Protection: Side chains are protected with benzyl-based groups, which are also acid-labile but require a much stronger acid for removal.[6]

-

Final Cleavage: A very strong acid, such as anhydrous hydrogen fluoride (HF), is required to cleave the peptide from the resin and remove the side-chain protecting groups.[1]

Causality Behind the Shift to Fmoc: While the Boc/Bzl strategy was revolutionary, the harsh acidic conditions required for both repetitive Nα-deprotection and final cleavage can lead to side reactions and degradation of sensitive peptides.[] The development of the milder Fmoc/tBu strategy addressed these limitations, leading to its widespread adoption.[]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Nα-Deprotection | 20-50% Piperidine in DMF | 50% TFA in DCM |

| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |

| Final Cleavage | TFA | Anhydrous HF |

| Key Advantage | Mild conditions, high orthogonality | Well-established for certain applications |

| Key Disadvantage | Potential for diketopiperazine formation | Harsh acidic conditions |

Side-Chain Protection: A Deeper Dive

The choice of side-chain protecting groups is critical to prevent unwanted reactions and ensure the integrity of the final peptide.[4][6] These groups must be stable to the repeated Nα-deprotection steps but readily removable during the final cleavage.

| Amino Acid | Functional Group | Common Fmoc/tBu Protecting Group(s) | Removal Condition |

| Aspartic Acid (Asp) | Carboxyl | t-Butyl (tBu) | TFA[13][16] |

| Glutamic Acid (Glu) | Carboxyl | t-Butyl (tBu) | TFA[13][16] |

| Serine (Ser) | Hydroxyl | t-Butyl (tBu) | TFA[13][16] |

| Threonine (Thr) | Hydroxyl | t-Butyl (tBu) | TFA[13][16] |

| Tyrosine (Tyr) | Phenolic Hydroxyl | t-Butyl (tBu) | TFA[13][16] |

| Lysine (Lys) | Amino | tert-Butoxycarbonyl (Boc) | TFA[16] |

| Arginine (Arg) | Guanidinium | Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | TFA[16] |

| Histidine (His) | Imidazole | Trityl (Trt) | TFA[4][16] |

| Cysteine (Cys) | Thiol | Trityl (Trt), Acetamidomethyl (Acm) | TFA, Iodine[4][13] |

| Tryptophan (Trp) | Indole | tert-Butoxycarbonyl (Boc) | TFA |

Expert Insight: For histidine, the use of a side-chain protecting group like Trityl (Trt) is crucial to prevent racemization during the activation step of the coupling reaction.[4][17][18] Similarly, protecting the indole nitrogen of tryptophan with a Boc group can prevent side reactions during the acidic cleavage step.[18]

Experimental Protocols: A Self-Validating System

The following protocols represent a standard workflow for Fmoc/tBu-based solid-phase peptide synthesis. Each step includes checkpoints and rationale to ensure a self-validating process.

The SPPS Cycle: Deprotection and Coupling

This cycle is repeated for each amino acid to be added to the peptide chain.[1][2][6]

Step-by-Step Methodology:

-

Resin Swelling: The resin is swelled in a suitable solvent (e.g., DMF) for at least 30 minutes to ensure optimal accessibility of the reactive sites.[12]

-

Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF.[12][19]

-

Agitate for 3-5 minutes.

-

Drain the solution and repeat the treatment for 15-20 minutes.

-

Rationale: The first short treatment helps to break up any aggregated resin, while the second, longer treatment ensures complete removal of the Fmoc group.

-

-